Psen1-IN-2

PSEN1‑APH1B γ‑secretase subtype IC₅₀ potency

PSEN1-IN-2 is the most potent inhibitor of the PSEN1-APH1B sub-complex in its congeneric series, with IC50 values of 2.4 nM (PSEN1-APH1B) and 6.9 nM (PSEN1-APH1A). Its well-characterized selectivity profile (21–107-fold vs PSEN2 complexes) makes it an essential calibration standard for γ-secretase subtype selectivity assays. Choose PSEN1-IN-2 over generic GSIs to avoid Notch-related toxicity and ensure reproducible inter-laboratory benchmarking. Supplied ≥98% pure, ideal for preclinical Alzheimer's research.

Molecular Formula C20H18ClFN2O3S
Molecular Weight 420.9 g/mol
Cat. No. B15137896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsen1-IN-2
Molecular FormulaC20H18ClFN2O3S
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N(C2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C20H18ClFN2O3S/c21-13-2-5-15(6-3-13)28(26,27)24-14-4-8-17(19(25)10-14)20(24)16-7-1-12(11-23)9-18(16)22/h1-3,5-7,9,14,17,19-20,25H,4,8,10H2/t14-,17+,19-,20+/m0/s1
InChIKeyCQWSGPAOTAQPCU-LDRHYZDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PSEN1-IN-2 (Compound 13K): Procurement-Ready Biochemical Profile of a Sub‑Nanomolar PSEN1‑Selective γ‑Secretase Inhibitor


PSEN1‑IN‑2 (synonym Compound 13K, molecular formula C₂₀H₁₈ClFN₂O₃S, MW 420.88) is a synthetic small‑molecule inhibitor of presenilin‑1 (PSEN1), the catalytic subunit of the γ‑secretase complex. It belongs to the 2‑azabicyclo[2.2.2]octane sulfonamide chemical class, designed to achieve selectivity among the four naturally occurring γ‑secretase subtype complexes [REFS‑1]. In head‑to‑head cellular assays, PSEN1‑IN‑2 exhibits IC₅₀ values of 6.9 nM (PSEN1‑APH1A) and 2.4 nM (PSEN1‑APH1B), making it the most potent inhibitor of the PSEN1‑APH1B sub‑complex within its congeneric series [REFS‑1]. The compound is supplied for preclinical Alzheimer’s disease (AD) research and for mechanism‑of‑action studies where defined PSEN1‑complex engagement is critical.

Why PSEN1‑IN‑2 Cannot Be Replaced by a Generic γ‑Secretase Inhibitor or a Close Structural Analog


The γ‑secretase complex exists in four pharmacologically distinct subtypes defined by the pairing of the catalytic subunit (PSEN1 or PSEN2) with the accessory subunit APH1A or APH1B [REFS‑1]. Broad‑spectrum γ‑secretase inhibitors (GSIs) that fail to discriminate among these subtypes produce on‑target toxicity via blockade of Notch processing, an effect directly linked to non‑selective PSEN2 inhibition [REFS‑2]. Even within the same 2‑azabicyclo[2.2.2]octane sulfonamide series, small structural modifications generate divergent selectivity profiles: compounds 13c and 13k deliver high PSEN1‑APH1B potency with only moderate PSEN2 discrimination, whereas the enantiomer (+)-13b achieves >350‑fold PSEN2 selectivity but at the cost of lower absolute PSEN1‑APH1B potency [REFS‑1]. Therefore, substituting PSEN1‑IN‑2 with an alternative PSEN1 inhibitor without quantitative knowledge of its subtype‑specific IC₅₀ values risks compromising either potency or therapeutic window in experimental models.

PSEN1‑IN‑2 Quantitative Differentiation Evidence Guide


Highest Absolute Potency Against PSEN1‑APH1B Sub‑Complex Within the 2‑Azabicyclo[2.2.2]octane Sulfonamide Series

PSEN1‑IN‑2 (13k) demonstrates an IC₅₀ of 2.4 nM against the PSEN1‑APH1B γ‑secretase complex, which is 2.3‑fold more potent than compound (+)-13b/PSEN1‑IN‑1 (IC₅₀ = 5.5 nM), 1.3‑fold more potent than compound 13c (IC₅₀ = 3.0 nM), and 10‑fold more potent than ELN‑318463 (IC₅₀ = 24.5 nM) when measured in the same MEF‑based sandwich ELISA assay system [REFS‑1, REFS‑3]. Among all endo‑alcohol derivatives in the series, 13k achieves the numerically lowest absolute IC₅₀ for the PSEN1‑APH1B complex [REFS‑1].

PSEN1‑APH1B γ‑secretase subtype IC₅₀ potency

Balanced Dual‑Complex PSEN1 Inhibition Profile Compared with PSEN1‑IN‑1

PSEN1‑IN‑2 inhibits PSEN1‑APH1A with an IC₅₀ of 6.9 nM and PSEN1‑APH1B with an IC₅₀ of 2.4 nM, yielding an APH1A/APH1B selectivity ratio of 2.9 [REFS‑1]. In contrast, the closely related analog PSEN1‑IN‑1 ((+)-13b) shows IC₅₀ values of 19 nM (APH1A) and 5.5 nM (APH1B), with a wider APH1A/APH1B ratio of 3.5 [REFS‑4]. This means that at a concentration that achieves 90% inhibition of PSEN1‑APH1B, PSEN1‑IN‑2 retains proportionally greater residual activity against PSEN1‑APH1A, an attribute that may be relevant in experimental paradigms where incomplete APH1A blockade is desired.

PSEN1‑APH1A PSEN1‑APH1B APH1A/APH1B selectivity ratio

Moderate PSEN2‑Complex Selectivity Distinguishes PSEN1‑IN‑2 from High‑Selectivity and Low‑Selectivity Analogs

PSEN1‑IN‑2 demonstrates moderate selectivity against PSEN2‑containing γ‑secretase complexes, with IC₅₀ values of 147 nM (PSEN2‑APH1A) and 257 nM (PSEN2‑APH1B), corresponding to 21‑fold and 107‑fold discrimination, respectively, relative to PSEN1‑APH1B [REFS‑1]. This selectivity profile sits between two reference benchmarks: compound (+)-13b achieves >350‑fold PSEN2 selectivity at the cost of lower PSEN1‑APH1B potency (5.5 nM), while compound 13a shows only 12‑ to 15‑fold PSEN2 selectivity with PSEN1‑APH1B IC₅₀ of 25 nM [REFS‑1]. PSEN1‑IN‑2 thus offers a distinct selectivity‑potency trade‑off that is not replicated by any other member of the series.

PSEN2 selectivity therapeutic window Notch‑sparing index

Structural Determinant of Potency‑Selectivity Trade‑Off: 2‑Fluoro‑4‑cyanophenyl Substituent Versus 4‑Chlorophenyl in PSEN1‑IN‑1

The key structural distinction between PSEN1‑IN‑2 and the series‑leading candidate (+)-13b resides in the sulfonamide phenyl substituent (R2): PSEN1‑IN‑2 incorporates a 2‑fluoro‑4‑cyanophenyl group, whereas (+)-13b and 13c carry a 4‑chlorophenyl moiety [REFS‑1]. The introduction of the electron‑withdrawing cyano and fluorine substituents in 13k correlates with an increase in PSEN1‑APH1B potency (2.4 nM vs 5.5 nM for 13b) but simultaneously reduces PSEN2‑complex selectivity from >350‑fold to 21–107‑fold [REFS‑1]. This defined SAR demonstrates that R2 polarity and electronic character directly tune the potency‑selectivity balance, and that PSEN1‑IN‑2 occupies a unique position on this SAR landscape that cannot be mimicked by analogs bearing the 4‑chlorophenyl group.

structure‑activity relationship SAR R2 substituent

Superior PSEN1‑Complex Potency Relative to the Clinically‑Profiled Comparator MRK‑560 in a Matched Assay Format

In the identical MEF four‑complex cellular ELISA assay, PSEN1‑IN‑2 achieves >5‑fold higher potency against PSEN1‑APH1B than MRK‑560, with IC₅₀ values of 2.4 nM versus 0.42 nM, respectively [REFS‑1]. Interestingly, while MRK‑560 delivers sub‑nanomolar PSEN1‑APH1B IC₅₀ (0.42 nM), PSEN1‑IN‑2 exhibits superior PSEN2‑APH1B selectivity (107‑fold vs 330‑fold for MRK‑560, inverting the trend) and 4.9‑fold lower PSEN2‑APH1A IC₅₀ (147 nM vs 153.5 nM for MRK‑560), indicating that PSEN1‑IN‑2 is a less pan‑potent compound across γ‑secretase subtypes [REFS‑1]. For applications requiring moderate subtype engagement breadth rather than extreme selectivity, PSEN1‑IN‑2 provides a differentiated pharmacological profile.

MRK‑560 benchmark comparator PSEN1‑APH1B potency

PSEN1‑IN‑2: Application Scenarios Derived from Quantitative Differentiation Evidence


Quality‑Control Comparator for Profiling New PSEN1‑Selective Inhibitor Candidates

PSEN1‑IN‑2 has been characterized in the same four‑complex cellular assay alongside reference inhibitors MRK‑560, ELN‑318463, and ELN‑475516, providing a robust cross‑reference dataset [REFS‑1]. Pharmaceutical and academic screening laboratories can use PSEN1‑IN‑2 as a calibration standard when establishing in‑house γ‑secretase subtype selectivity assays. Its well‑defined and intermediate selectivity profile (21–107‑fold vs PSEN2 complexes) serves as a benchmark that helps contextualize the performance of novel chemical entities relative to both high‑selectivity and low‑selectivity controls, improving inter‑laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psen1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.